molecular formula C14H12ClNO4 B6391429 2-CHLORO-5-(3,5-DIMETHOXYPHENYL)ISONICOTINIC ACID CAS No. 1258622-61-5

2-CHLORO-5-(3,5-DIMETHOXYPHENYL)ISONICOTINIC ACID

Cat. No.: B6391429
CAS No.: 1258622-61-5
M. Wt: 293.70 g/mol
InChI Key: OKFWJDGUZDVYLD-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid is an organic compound with the molecular formula C14H12ClNO4. It is a derivative of isonicotinic acid, featuring a chloro group at the 2-position and a 3,5-dimethoxyphenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidative addition, transmetalation, and reductive elimination to form the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted isonicotinic acid derivatives .

Scientific Research Applications

2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c1-19-9-3-8(4-10(5-9)20-2)12-7-16-13(15)6-11(12)14(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFWJDGUZDVYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687862
Record name 2-Chloro-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258622-61-5
Record name 2-Chloro-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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